molecular formula C17H26N2O2 B7546742 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine

4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine

Cat. No.: B7546742
M. Wt: 290.4 g/mol
InChI Key: XXACHMGTPXJLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-diethylphenyl isocyanate with 2,6-dimethylmorpholine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(2,6-Dimethylphenyl)carbamoyl)-2,6-dimethylmorpholine
  • 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-diethylmorpholine

Uniqueness

4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-14-8-7-9-15(6-2)16(14)18-17(20)19-10-12(3)21-13(4)11-19/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXACHMGTPXJLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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